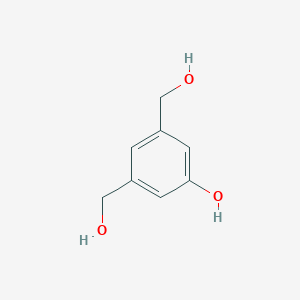
3,5-二(羟甲基)苯酚
概述
描述
3,5-Di(hydroxymethyl)phenol is an organic compound with the molecular formula C8H10O3. It is a phenolic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 3 and 5 positions.
科学研究应用
3,5-Di(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of resins, adhesives, and coatings.
作用机制
Biochemical Pathways
Phenolic compounds, including 3,5-Di(hydroxymethyl)phenol, are involved in various biochemical pathways. They are synthesized via the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The affected pathways and their downstream effects can vary widely depending on the specific phenolic compound and its targets.
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Di(hydroxymethyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
生化分析
Biochemical Properties
These interactions often involve hydrogen bonding, hydrophobic interactions, and covalent bonding
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 3,5-Di(hydroxymethyl)phenol in animal models have not been reported. Studies on other phenolic compounds suggest that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Phenolic compounds are typically metabolized through phase I and phase II metabolic reactions, which can involve various enzymes and cofactors
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
3,5-Di(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of phenol using formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the phenol reacting with formaldehyde to form the desired product .
Industrial Production Methods
In industrial settings, the production of 3,5-Di(hydroxymethyl)phenol often involves large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
化学反应分析
Types of Reactions
3,5-Di(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 3,5-dicarboxyphenol.
Reduction: Formation of 3,5-dihydroxymethylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 3,4-Di(hydroxymethyl)phenol
- 2,5-Di(hydroxymethyl)phenol
- 4,4’-Dihydroxy-3,5-di(hydroxymethyl)diphenyl methane
Uniqueness
3,5-Di(hydroxymethyl)phenol is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
3,5-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWPXJYAIJZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364030 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153707-56-3 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
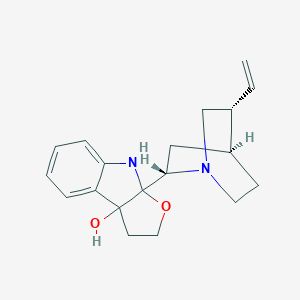

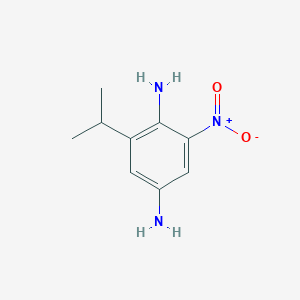
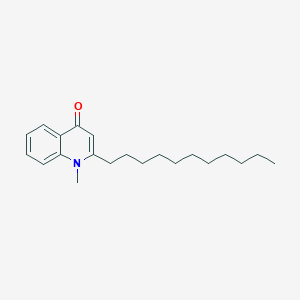
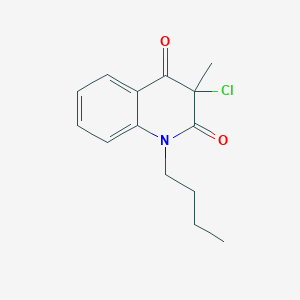
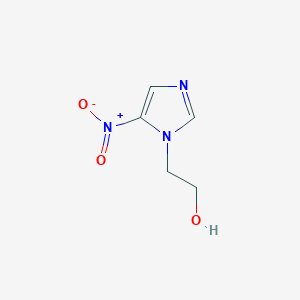
![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)
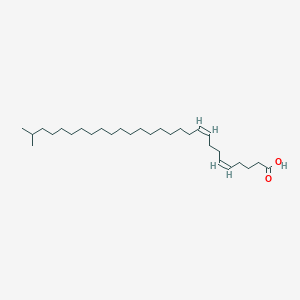

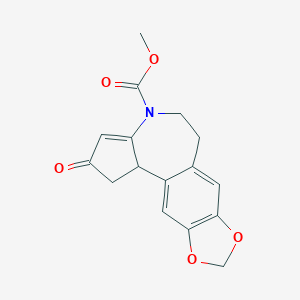
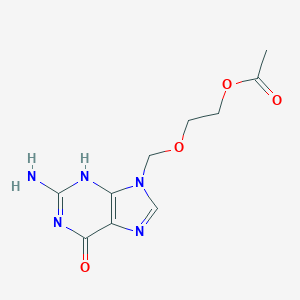
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
